molecular formula C19H19ClN8O B14927460 N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927460
M. Wt: 410.9 g/mol
InChI Key: JGBXBSXEACPKSY-UHFFFAOYSA-N
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Description

N~4~-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of pyrazole and pyridine rings, followed by their functionalization and coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N~4~-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the chlorine and pyrazole sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N~4~-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19ClN8O

Molecular Weight

410.9 g/mol

IUPAC Name

N-[4-chloro-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-yl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19ClN8O/c1-26-9-11(6-21-26)10-28-18(15(20)8-23-28)25-19(29)13-5-16(12-3-4-12)24-17-14(13)7-22-27(17)2/h5-9,12H,3-4,10H2,1-2H3,(H,25,29)

InChI Key

JGBXBSXEACPKSY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2C(=C(C=N2)Cl)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5

Origin of Product

United States

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